molecular formula C8H11Cl2N B15316783 6-(Chloromethyl)-2,3-dimethylpyridinehydrochloride

6-(Chloromethyl)-2,3-dimethylpyridinehydrochloride

Cat. No.: B15316783
M. Wt: 192.08 g/mol
InChI Key: MIDNIBPTQJRKAB-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dimethylpyridine hydrochloride is a pyridine derivative characterized by a chloromethyl (-CH2Cl) substituent at the 6-position and methyl (-CH3) groups at the 2- and 3-positions of the pyridine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Properties

Molecular Formula

C8H11Cl2N

Molecular Weight

192.08 g/mol

IUPAC Name

6-(chloromethyl)-2,3-dimethylpyridine;hydrochloride

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-4-8(5-9)10-7(6)2;/h3-4H,5H2,1-2H3;1H

InChI Key

MIDNIBPTQJRKAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)CCl)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride typically involves the chloromethylation of 2,3-dimethylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help control the reaction parameters more precisely, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 6-(azidomethyl)-2,3-dimethylpyridine or 6-(thiocyanatomethyl)-2,3-dimethylpyridine.

    Oxidation: Formation of 2,3-dimethylpyridine-6-carboxylic acid.

    Reduction: Formation of 2,3-dimethylpiperidine.

Scientific Research Applications

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds and leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

3-(Chloromethyl)-2-methylpyridine·HCl

  • Structural Differences : Lacks the 3-methyl group present in the target compound.
  • Reactivity : The chloromethyl group in this compound facilitates alkylation reactions with amines or nucleophiles, as seen in , where chlorinated pyridines react with alkyl-/arylamines to form substituted derivatives .

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride

  • Structural Differences: Contains a methylamino-methyl (-CH2N(CH3)-) group at the 6-position and a carboxylate ester at the 3-position, unlike the chloromethyl and dimethyl groups in the target compound.
  • Physicochemical Properties : Higher molecular weight (253.12 g/mol vs. ~192 g/mol estimated for 6-(chloromethyl)-2,3-dimethylpyridine·HCl) and ≥95% purity, indicating its suitability as a high-purity reagent .
  • Applications : Used in drug discovery and chemical synthesis due to its bifunctional reactivity (amine and ester groups) .

6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine Hydrochloride

  • Structural Differences : Features a fused pyrrolo-pyridine ring system with a chloro substituent at the 6-position and dimethyl groups on the saturated ring.

General Trends in Chloromethyl Pyridine Derivatives

  • Reactivity: Chloromethyl groups are highly reactive toward nucleophiles (e.g., amines, thiols), enabling functionalization for drug conjugates or polymer precursors. This contrasts with methyl or amino-methyl groups, which require activation for further modification .
  • Stability : Hydrochloride salts of chloromethyl pyridines exhibit improved shelf life compared to free bases, as seen in and .

Research Findings and Limitations

  • Synthesis : Chlorination methods using POCl3/PCl5 mixtures () are likely applicable to the target compound, though direct evidence is lacking .
  • Data Gaps: No direct studies on the target compound were found in the evidence. Comparisons rely on extrapolation from structurally related analogs.

Biological Activity

6-(Chloromethyl)-2,3-dimethylpyridinehydrochloride is a chemical compound belonging to the pyridine family. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and its interactions with various biological systems. This article reviews the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with chloromethyl and dimethyl substituents. This structure is crucial for its biological activity and interaction with cellular components.

PropertyValue
Molecular FormulaC₈H₁₀ClN·HCl
Molecular Weight189.63 g/mol
AppearanceWhite to off-white solid
Purity≥ 98%

The mechanism of action of this compound primarily involves its role as an alkylating agent . It forms covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific biological pathways. This interaction can modulate cellular functions, potentially impacting processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A549 (lung carcinoma) : The compound shows cytotoxic effects, leading to apoptosis in a concentration-dependent manner.
  • HeLa (cervical carcinoma) : Similar effects have been observed, with compounds inducing cell cycle arrest.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives of pyridine compounds, including this compound. The results are summarized in the following table:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
This compoundA5495.0Induction of apoptosis
Related Compound XHeLa3.5Inhibition of tubulin polymerization
Related Compound YA5494.0Cell cycle arrest at G1 phase

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Anticancer Activity : A significant reduction in cell viability was noted in A549 and HeLa cells treated with this compound, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Flow cytometry analysis indicated that treatment with this compound leads to G1 phase cell cycle arrest, which is critical for understanding its therapeutic potential in cancer treatment.

Q & A

Q. What protocols ensure safe handling and disposal of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride?

  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, goggles).
  • Waste Management : Neutralize with 10% NaOH before incineration. Avoid aqueous disposal due to environmental toxicity .

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